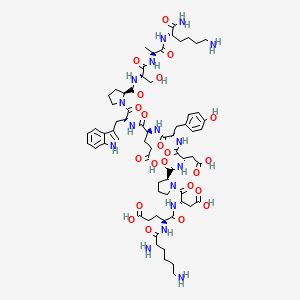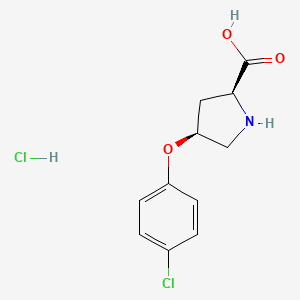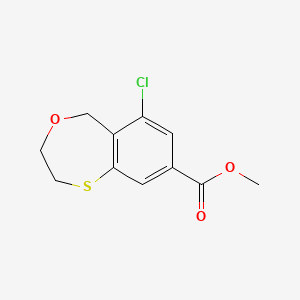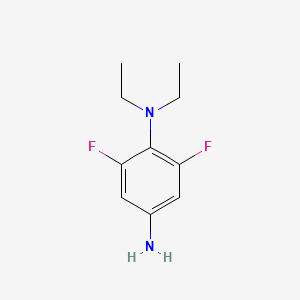![molecular formula C9H21NOSi B13908329 (1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclopropan-1-amine](/img/structure/B13908329.png)
(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclopropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclopropan-1-amine is a chiral compound featuring a cyclopropane ring substituted with a tert-butyl(dimethyl)silyl group and an amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclopropan-1-amine typically involves the cyclopropanation of an appropriate precursor followed by the introduction of the tert-butyl(dimethyl)silyl group. One common method involves the reaction of a cyclopropane derivative with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Flow microreactor systems have been shown to be effective in the synthesis of various tert-butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .
化学反应分析
Types of Reactions
(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclopropan-1-amine can undergo several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides or thiolates can be used to replace the silyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines or amides, while reduction can produce secondary or tertiary amines.
科学研究应用
(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used as a probe to study biological processes involving amines and silyl groups.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclopropan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the silyl group can enhance the compound’s stability and lipophilicity. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
tert-Butyl(dimethyl)silyl derivatives: Compounds with similar silyl groups but different core structures.
Cyclopropane amines: Compounds with similar cyclopropane and amine groups but different substituents.
Uniqueness
(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclopropan-1-amine is unique due to its specific combination of a cyclopropane ring, a tert-butyl(dimethyl)silyl group, and an amine group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
属性
分子式 |
C9H21NOSi |
|---|---|
分子量 |
187.35 g/mol |
IUPAC 名称 |
(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclopropan-1-amine |
InChI |
InChI=1S/C9H21NOSi/c1-9(2,3)12(4,5)11-8-6-7(8)10/h7-8H,6,10H2,1-5H3/t7-,8+/m1/s1 |
InChI 键 |
RTUREHGXSKWBNS-SFYZADRCSA-N |
手性 SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1C[C@H]1N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OC1CC1N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![calcium;7-[2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoate](/img/structure/B13908249.png)

![(1R,5S)-Tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13908265.png)

![1-[(2R)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid](/img/structure/B13908271.png)



![[1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid](/img/structure/B13908287.png)
![[cis-2-Methoxycyclobutyl]methanol](/img/structure/B13908294.png)

![5'-O-[tert-Butyl(dimethyl)silyl]cytidine](/img/structure/B13908326.png)
